molecular formula C17H23N7O B12265614 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12265614
M. Wt: 341.4 g/mol
InChI Key: YLDOTRLDJGPEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidinylpiperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate nitriles with guanidine derivatives under basic conditions.

    Introduction of the piperazine ring: The pyrimidine core is then reacted with piperazine derivatives in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its interactions with various biological targets.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It may act as an antagonist or agonist at various receptors, including adrenergic and serotonin receptors. The compound’s effects are mediated through the modulation of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyrimidinyl)piperazine: Known for its anxiolytic properties.

    Buspirone: An anxiolytic drug that acts on serotonin receptors.

    Dasatinib: An anticancer agent targeting tyrosine kinases.

Uniqueness

4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is unique due to its specific structural features, which confer distinct pharmacological properties. Its methoxy group and pyrrolidine ring contribute to its unique interactions with biological targets, differentiating it from other pyrimidinylpiperazine derivatives.

Properties

Molecular Formula

C17H23N7O

Molecular Weight

341.4 g/mol

IUPAC Name

4-methoxy-2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H23N7O/c1-25-15-5-7-19-17(21-15)24-12-10-22(11-13-24)14-4-6-18-16(20-14)23-8-2-3-9-23/h4-7H,2-3,8-13H2,1H3

InChI Key

YLDOTRLDJGPEGX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.